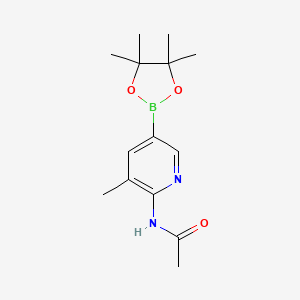
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester (2-IPPE) is a widely used chemical compound in scientific research. It is a versatile compound used in the synthesis of a variety of organic molecules, and is also used as a catalyst in various reactions. 2-IPPE is a useful tool for researchers due to its ability to facilitate many different reactions, as well as its relatively low toxicity.
Applications De Recherche Scientifique
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is used in the synthesis of a variety of organic molecules. It is used in the synthesis of peptides, amines, and other organic compounds. It is also used as a catalyst in the synthesis of organic molecules. This compound is also used as a reagent in the synthesis of polymers and other materials.
Mécanisme D'action
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester acts as a catalyst in a variety of reactions. It facilitates the formation of covalent bonds between molecules, which can then be used to synthesize a variety of organic molecules. This compound also acts as a Lewis acid, which helps to stabilize the transition state of a reaction.
Biochemical and Physiological Effects
This compound is relatively non-toxic and has very few adverse effects. It is not known to be carcinogenic, mutagenic, or teratogenic. It does not bioaccumulate in the body, and is not known to have any adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester in lab experiments is its versatility. It can be used in a variety of reactions, and can be used to synthesize a wide range of organic molecules. It is also relatively non-toxic, which makes it safe to use in experiments. One limitation of this compound is that it is relatively expensive and can be difficult to obtain.
Orientations Futures
There are numerous future directions for the use of 2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester. One potential application is in the synthesis of polymers and other materials. This compound could also be used in the synthesis of peptides and other organic molecules. Additionally, this compound could be used in the synthesis of drug molecules and other pharmaceuticals. Finally, this compound could be used in the development of new catalysts for a variety of reactions.
Méthodes De Synthèse
2-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized in a few different ways. The most common method is the condensation of 1H-imidazole-3-boronic acid with pinacol ester. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as toluene or dimethylformamide. The reaction yields this compound in high yields of up to 95%.
Propriétés
IUPAC Name |
2-imidazol-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-17-12(11)18-9-8-16-10-18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWCTWLOHOBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

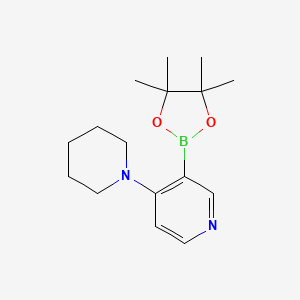
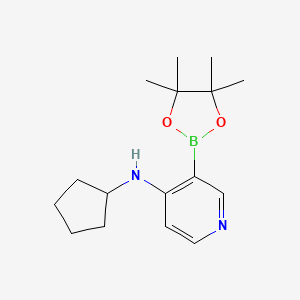
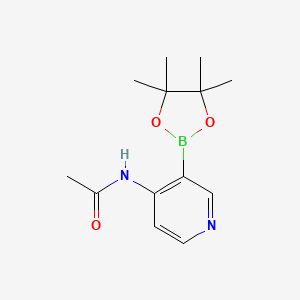
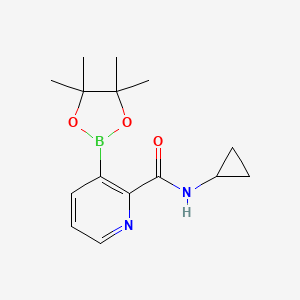
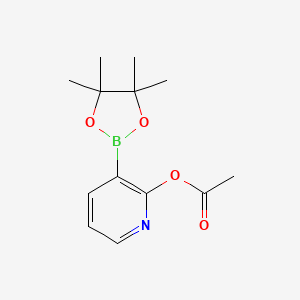


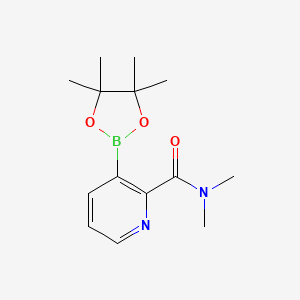

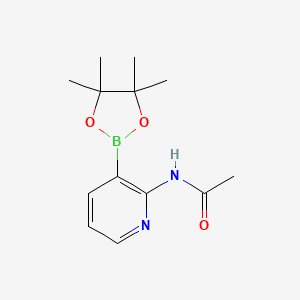
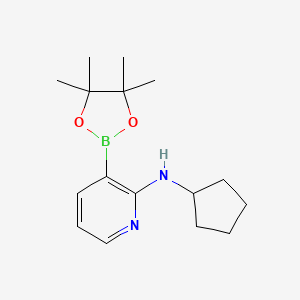

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
